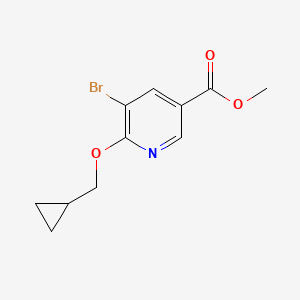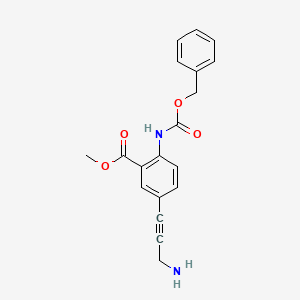![molecular formula C11H9N3O2 B12081660 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that features both pyrazole and benzoxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with 2-hydroxybenzoyl chloride under basic conditions to form the desired benzoxazinone ring . Another approach involves the use of a Mitsunobu reaction followed by sequential cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole moiety and have similar biological activities.
Benzoxazin-3-one derivatives: These compounds have the benzoxazine ring and are known for their medicinal properties.
Uniqueness
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is unique due to its combination of pyrazole and benzoxazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15) |
Clé InChI |
YISSJSZHERSKRB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)







![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)


